S-(Trifluoroacetyl)-4-mercaptotoluene
Description
S-(Trifluoroacetyl)-4-mercaptotoluene is a chemically modified derivative of 4-mercaptotoluene, where the thiol (-SH) group is substituted with a trifluoroacetyl group (-COCF₃). This modification enhances its volatility and stability, making it particularly valuable in analytical chemistry, especially for gas chromatography–mass spectrometry (GC-MS) applications. The trifluoroacetyl group acts as an electron-withdrawing moiety, improving chromatographic separation and enabling precise detection of regioisomeric compounds, such as chloroamphetamine analogs, by generating distinct fragmentation patterns in MS analysis . Its primary use lies in differentiating structurally similar molecules where traditional electron ionization (EI) fails to provide sufficient diagnostic ions .
Properties
IUPAC Name |
S-(4-methylphenyl) 2,2,2-trifluoroethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLCXQRJYGDYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382083 | |
| Record name | S-(4-Methylphenyl) trifluoroethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75072-07-0 | |
| Record name | S-(4-Methylphenyl) trifluoroethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trifluoroacetyl)thio]toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoroacetyl)-4-mercaptotoluene typically involves the reaction of 4-mercaptotoluene with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as chromium (III) oxide can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: S-(Trifluoroacetyl)-4-mercaptotoluene undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
S-(Trifluoroacetyl)-4-mercaptotoluene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organofluorine compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive trifluoroacetyl group.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and pharmaceuticals with improved metabolic stability.
Mechanism of Action
The mechanism of action of S-(Trifluoroacetyl)-4-mercaptotoluene involves the interaction of its trifluoroacetyl group with nucleophilic sites on target molecules. The electron-withdrawing nature of the trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable adducts with proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
| Compound Name | Substituent Group | Core Structure | Primary Application |
|---|---|---|---|
| S-(Trifluoroacetyl)-4-mercaptotoluene | -COCF₃ | 4-Mercaptotoluene | Analytical chemistry (GC-MS) |
| S-(2-Chloropropionyl)-4-mercaptotoluene | -COCH₂CH₂Cl | 4-Mercaptotoluene | Chemical synthesis |
| N-(Trifluoroacetyl)-butyl ester | -COCF₃ | Butyl amine | Phytochemical detection |
| Bis(trifluoroacetyl) desipramine | -COCF₃ (two groups) | Desipramine | Pharmaceutical analysis |
Trifluoroacetyl vs. Chloropropionyl Derivatives :
The substitution of -COCF₃ (trifluoroacetyl) with -COCH₂CH₂Cl (chloropropionyl) in S-(2-Chloropropionyl)-4-mercaptotoluene reduces electron-withdrawing effects, impacting its utility in MS detection. While the trifluoroacetyl derivative is preferred for analytical separations, the chloropropionyl variant is more commonly employed as a synthetic intermediate .Trifluoroacetyl vs. Heptafluorobutyryl Derivatives :
Bis(heptafluorobutyryl) derivatives, such as those used in desipramine analysis, exhibit longer derivatization times (6 hours vs. shorter for trifluoroacetyl) but offer enhanced sensitivity due to higher fluorine content and molecular weight .
Chromatographic and Spectroscopic Performance
Table 2: Analytical Performance Metrics
| Compound Name | Chromatographic Column | Detection Method | Key Advantage | Limitation |
|---|---|---|---|---|
| This compound | DB-5ms | CI-MS-MS | Effective regioisomer separation | Moderate sensitivity vs. heptafluorobutyryl |
| Bis(trifluoroacetyl) desipramine | Standard GC column | EI-MS | Compatible with spectral libraries | Lower specificity than CI-MS |
| N-(Trifluoroacetyl)-butyl ester | Not reported | Phytochemical screening | Detected in medicinal plant extracts | Limited analytical data |
GC Separation :
this compound achieves baseline separation of regioisomers on DB-5ms columns, outperforming DB-1ms and DB-17ms in resolving positional isomers of chloroamphetamines .- MS Detection: Chemical ionization (CI)-MS-MS of trifluoroacetyl derivatives yields diagnostic ions (e.g., [M-H-HCl]⁺) that clarify chloride positioning on aromatic rings, a feature absent in EI-MS . In contrast, heptafluorobutyryl derivatives produce higher-mass ions (e.g., m/z 459) for improved sensitivity in antidepressant monitoring .
Biological Activity
S-(Trifluoroacetyl)-4-mercaptotoluene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant, antibacterial, and anticancer properties, supported by relevant research findings and case studies.
This compound is a derivative of mercaptotoluene, characterized by the presence of a trifluoroacetyl group. This modification is significant as it influences the compound's reactivity and biological interactions.
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit substantial antioxidant properties. For instance, studies on related mercapto compounds have shown effective radical scavenging activities measured through DPPH and ABTS assays. The antioxidant capabilities are often quantified using IC50 values, where lower values indicate higher efficacy.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 3d | 0.397 | 0.397 |
| Ascorbic Acid | 0.87 | - |
These findings suggest that this compound could possess similar or enhanced antioxidant activities due to its structural characteristics.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various bacterial strains. In vitro studies have shown that derivatives of mercaptotoluene exhibit broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.
Case Study:
In a study examining the antibacterial efficacy of several mercapto derivatives, compounds were tested against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives demonstrated significant antibacterial activity.
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| 4k | 16 | 8 |
| 4m | 32 | 16 |
These results highlight the potential of this compound as an effective antibacterial agent.
Anticancer Activity
The potential anticancer activity of this compound has also been explored. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
In studies involving B16F10 melanoma cells, certain analogs of mercaptotoluene were found to inhibit tyrosinase activity, which is crucial in melanin production and has implications in melanoma treatment.
| Analog | IC50 (µM) | Effect on Tyrosinase Activity |
|---|---|---|
| 1 | 20 | Moderate |
| 3 | 10 | Strong |
| 5 | 5 | Very Strong |
These findings suggest that this compound may exhibit similar anticancer properties, warranting further investigation into its mechanisms of action.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These computational analyses provide insights into the compound's potential mechanisms of action.
Docking Results:
The docking scores for selected targets indicate strong interactions with enzymes involved in bacterial metabolism and cancer cell proliferation.
| Target Enzyme | Docking Score (kcal/mol) |
|---|---|
| Bacterial Enzyme | -9.8 |
| Cancer Target | -9.6 |
These scores suggest that this compound may effectively inhibit these targets, contributing to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
